molecular formula C12H13N3OS B3841289 N-(3-methyl-2-pyridinyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(3-methyl-2-pyridinyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No. B3841289
M. Wt: 247.32 g/mol
InChI Key: BTDZPCMHXHMIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a chemical compound that has shown promise in scientific research. This compound is also known as MPTA and has been the subject of several studies due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. MPTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress, and reduction of inflammation. MPTA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of MPTA is its potential use in cancer research, neuroprotection, and inflammation. MPTA has also been shown to have a low toxicity profile, making it a promising candidate for further research. However, one limitation of MPTA is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for MPTA research, including the development of more efficient synthesis methods, the investigation of its potential use in other fields, and the exploration of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration of MPTA for potential therapeutic use. Additionally, the development of MPTA analogs may lead to the discovery of more potent and selective compounds with potential clinical applications.

Scientific Research Applications

MPTA has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, MPTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MPTA has been shown to protect against oxidative stress and improve cognitive function. In inflammation, MPTA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-13-12(8)15-11(16)6-10-7-17-9(2)14-10/h3-5,7H,6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDZPCMHXHMIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methyl-2-pyridinyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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